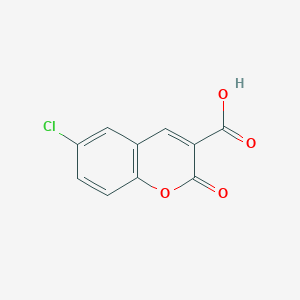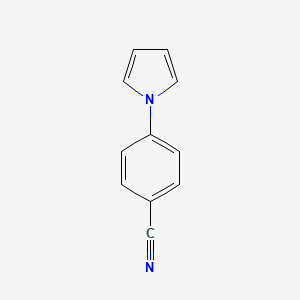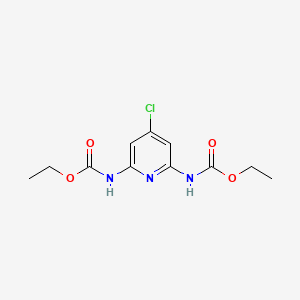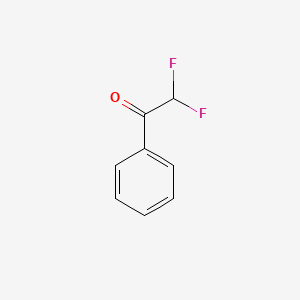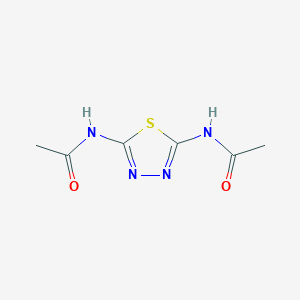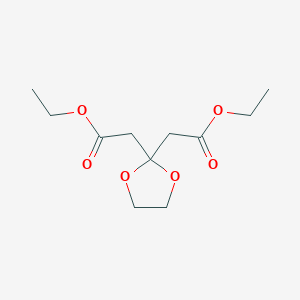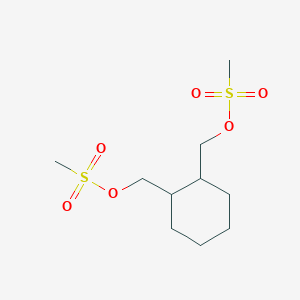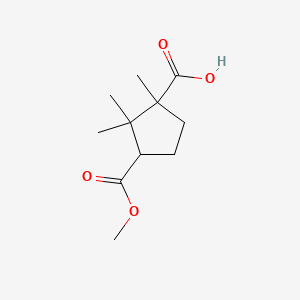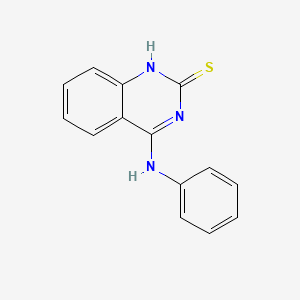
4-苯胺基喹唑啉-2(1H)-硫酮
描述
4-anilinoquinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of an anilino group and a thione moiety in the structure of 4-anilinoquinazoline-2(1H)-thione contributes to its unique chemical and biological properties.
科学研究应用
4-anilinoquinazoline-2(1H)-thione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: It has shown promise as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
生化分析
Biochemical Properties
4-Anilinoquinazoline-2(1H)-thione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with the epidermal growth factor receptor (EGFR), where 4-anilinoquinazoline-2(1H)-thione acts as an inhibitor . This inhibition is significant because EGFR is involved in cell proliferation and survival, making 4-anilinoquinazoline-2(1H)-thione a potential candidate for anticancer therapies. Additionally, this compound has been shown to interact with other kinases, further highlighting its role in regulating cellular signaling pathways .
Cellular Effects
The effects of 4-anilinoquinazoline-2(1H)-thione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 4-anilinoquinazoline-2(1H)-thione can induce apoptosis by inhibiting EGFR signaling, leading to reduced cell proliferation and increased cell death . Moreover, this compound affects the expression of genes involved in cell cycle regulation, further contributing to its anticancer effects .
Molecular Mechanism
At the molecular level, 4-anilinoquinazoline-2(1H)-thione exerts its effects through several mechanisms. It binds to the ATP-binding site of EGFR, preventing the phosphorylation and activation of the receptor . This inhibition disrupts downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell survival and proliferation . Additionally, 4-anilinoquinazoline-2(1H)-thione can inhibit other kinases, further amplifying its effects on cellular signaling .
Temporal Effects in Laboratory Settings
The effects of 4-anilinoquinazoline-2(1H)-thione over time in laboratory settings have been extensively studied. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that 4-anilinoquinazoline-2(1H)-thione can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are particularly evident in in vitro studies, where continuous exposure to the compound leads to significant changes in cell behavior .
Dosage Effects in Animal Models
The effects of 4-anilinoquinazoline-2(1H)-thione vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
4-Anilinoquinazoline-2(1H)-thione is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound . Additionally, 4-anilinoquinazoline-2(1H)-thione can influence metabolic flux and metabolite levels, further affecting cellular function .
Transport and Distribution
The transport and distribution of 4-anilinoquinazoline-2(1H)-thione within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The distribution of 4-anilinoquinazoline-2(1H)-thione is also influenced by its interactions with plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
4-Anilinoquinazoline-2(1H)-thione is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments . For example, in the nucleus, 4-anilinoquinazoline-2(1H)-thione can affect gene expression by interacting with transcription factors and other regulatory proteins . Additionally, post-translational modifications and targeting signals can direct the compound to specific organelles, further modulating its activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-anilinoquinazoline-2(1H)-thione typically involves the reaction of 2-aminobenzamide with aniline and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazoline ring system. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 4-anilinoquinazoline-2(1H)-thione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
4-anilinoquinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione moiety can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.
Substitution: The anilino group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Nitro or halogenated derivatives.
作用机制
The mechanism of action of 4-anilinoquinazoline-2(1H)-thione involves its interaction with molecular targets such as protein kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and preventing the phosphorylation of downstream targets. This inhibition disrupts cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
4-anilinoquinazoline: Lacks the thione moiety but shares the quinazoline and anilino groups.
4-anilinoquinazoline-2-carbonitrile: Contains a nitrile group instead of a thione.
4-anilinoquinazoline-2-sulfonamide: Contains a sulfonamide group instead of a thione.
Uniqueness
4-anilinoquinazoline-2(1H)-thione is unique due to the presence of the thione moiety, which imparts distinct chemical reactivity and biological activity. The thione group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other scientific research applications.
属性
IUPAC Name |
4-anilino-1H-quinazoline-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c18-14-16-12-9-5-4-8-11(12)13(17-14)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLSBRLSQMUINQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=S)NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357738 | |
| Record name | 4-Anilinoquinazoline-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35696-83-4 | |
| Record name | NSC75189 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Anilinoquinazoline-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate](/img/structure/B1347594.png)
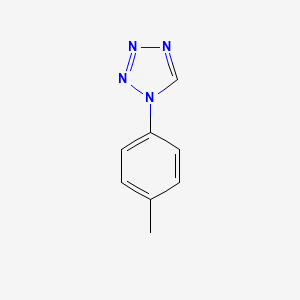
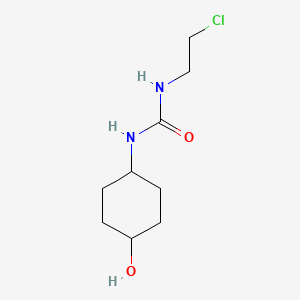
![7-Methyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B1347601.png)

